molecular formula C27H48O8S B14633391 CARP toxin CAS No. 53939-18-7

CARP toxin

Cat. No.: B14633391
CAS No.: 53939-18-7
M. Wt: 532.7 g/mol
InChI Key: KAOLEMQCYWHOJQ-JCLZTNMTSA-N
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Properties

CAS No.

53939-18-7

Molecular Formula

C27H48O8S

Molecular Weight

532.7 g/mol

IUPAC Name

[(6R)-2-(hydroxymethyl)-6-[(3R,5R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate

InChI

InChI=1S/C27H48O8S/c1-16(5-4-6-17(14-28)15-35-36(32,33)34)20-7-8-21-25-22(13-24(31)27(20,21)3)26(2)10-9-19(29)11-18(26)12-23(25)30/h16-25,28-31H,4-15H2,1-3H3,(H,32,33,34)/t16-,17?,18-,19-,20?,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

KAOLEMQCYWHOJQ-JCLZTNMTSA-N

Isomeric SMILES

C[C@H](CCCC(CO)COS(=O)(=O)O)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCCC(CO)COS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of CARP toxin involves several steps. Initially, the bile is extracted from the gallbladder of the carp. The bile is then subjected to methanol extraction under reflux conditions. The extract is defatted and treated with Amberlite XAD-2 resin. The unbound fraction is further purified using high-performance liquid chromatography (HPLC) on a D-ODS-5 column .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its specific source and complex extraction process. The toxin is primarily obtained through the isolation from carp bile in laboratory settings.

Chemical Reactions Analysis

Arsenic Biotransformation Pathways

Crucian carp (Carassius auratus) exposed to inorganic arsenic (As(III)) demonstrate complex detoxification mechanisms:

  • Methylation : As(III) is converted to monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) via enzymatic methylation. DMA exhibits 10–20× lower genotoxicity than inorganic arsenic .

  • Oxidation : As(III) oxidizes to less toxic arsenate (As(V)) through oxidative reactions mediated by hepatic enzymes .

  • Tissue-Specific Accumulation : Highest arsenic concentrations occur in gills (absorption) and liver (metabolic processing), with rapid excretion post-exposure .

Table 1: Arsenic Speciation in Crucian Carp Tissues (1 mg/L As(III) Exposure)

TissueAs(III) (μg/g)MMA (μg/g)DMA (μg/g)As(V) (μg/g)
Liver12.4 ± 1.23.8 ± 0.45.2 ± 0.61.9 ± 0.3
Gills8.7 ± 0.91.2 ± 0.12.6 ± 0.20.8 ± 0.1
Intestine6.5 ± 0.70.9 ± 0.11.8 ± 0.20.5 ± 0.1

Norfloxacin-Induced Metabolic Disruption

Chronic exposure to norfloxacin (NOR) at 1 mg/L for 42 days alters lipid and glucose metabolism in carp:

  • Hepatic Dysregulation :

    • Lipid Metabolism : Total cholesterol (T-CHO) increased by 48%, triglycerides (TG) by 32% .

    • Oxidative Stress : Glutathione S-transferase (GST) activity reduced by 35%, correlating with lipid peroxidation .

  • Transcriptomic Changes : Downregulation of Cyp7a1 (cholesterol metabolism) and steap4 (iron homeostasis) genes .

Microcystin-LR (MC-LR) Detoxification

Silver carp (Hypophthalmichthys molitrix) exposed to toxic Microcystis aeruginosa exhibit:

  • Phase I/II Reactions :

    • Oxidation : Cytochrome P450-mediated hydroxylation of MC-LR .

    • Conjugation : GST catalyzes glutathione (GSH) conjugation, forming non-toxic MC-GSH adducts .

  • Gene Expression : PPP1R3G (glycogen metabolism) upregulated 4.2× during MC-LR exposure .

Table 2: MC-LR Detoxification Enzyme Activity

Exposure DurationGST Activity (U/mg protein)Cytochrome P450 (nmol/mg)
2 days12.5 ± 1.30.18 ± 0.02
6 days8.4 ± 0.90.34 ± 0.03

Organochlorine Biotransformation

Carp exposed to DDT-contaminated sediment metabolize pollutants via:

  • Reductive Dechlorination : DDT → DDD (anaerobic conditions) .

  • Dehydrochlorination : DDT → DDE (aerobic conditions) .

  • Biomagnification : Biomagnification factors (BMF) for DDT in carp liver: 3.2–4.7 .

Fenpropathrin-Induced Oxidative Damage

Fenpropathrin (FEN) exposure triggers:

  • ROS Generation : Liver malondialdehyde (MDA) levels increase by 62% at 1.35 μg/L FEN .

  • Inflammatory Response : TNF-α and IL-1β expression upregulated 2.5–3.1× .

  • Cell Cycle Arrest : RNA-seq reveals downregulation of DNA replication pathways (e.g., MCM2, PCNA) .

Diazinon Toxicokinetics

Acute diazinon exposure in carp (96h-LC50: 9.76 mg/L) causes:

  • Acetylcholinesterase Inhibition : Activity reduced by 70% at 2.0 mg/L .

  • Hematological Changes : Hemoglobin increases 18%, hematocrit 22% due to hypoxic stress .

Key Findings Across Studies:

  • Carp employ methylation, oxidation, and conjugation to detoxify inorganic and organic xenobiotics.

  • Hepatic enzymes (GST, CYP450) are critical in phase I/II reactions.

  • Chronic exposure disrupts lipid/glucose homeostasis, linking environmental toxins to metabolic syndrome-like conditions.

These findings underscore carp’s role as bioindicators for aquatic toxicology and highlight species-specific metabolic resilience[1–6,8].

Scientific Research Applications

CARP toxin has several scientific research applications:

Mechanism of Action

The mechanism of action of CARP toxin involves its interaction with cellular membranes and enzymes. The toxin binds to specific receptors on the cell membrane, leading to cellular uptake and subsequent disruption of cellular processes. It affects various molecular targets, including enzymes involved in metabolic pathways and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CARP toxin is unique due to its specific source (carp bile) and its steroid-related structure with a sulfate ester group.

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